molecular formula C10H18BrNO2Si B8188730 5-Bromo-2-(tert-butyl-dimethyl-silanyloxymethyl)-oxazole

5-Bromo-2-(tert-butyl-dimethyl-silanyloxymethyl)-oxazole

Cat. No.: B8188730
M. Wt: 292.24 g/mol
InChI Key: COCVOKHTIXXPES-UHFFFAOYSA-N
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Description

5-Bromo-2-(tert-butyl-dimethyl-silanyloxymethyl)-oxazole is a synthetic organic compound characterized by the presence of a bromine atom, a tert-butyl-dimethyl-silanyloxymethyl group, and an oxazole ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(tert-butyl-dimethyl-silanyloxymethyl)-oxazole typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-(tert-butyl-dimethyl-silanyloxymethyl)-oxazole.

    Bromination: The oxazole derivative is then subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures during the bromination process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(tert-butyl-dimethyl-silanyloxymethyl)-oxazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxazole derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the oxazole ring.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted oxazole derivatives can be obtained.

    Oxidation Products: Oxidation of the oxazole ring can lead to the formation of oxazole N-oxides.

    Reduction Products: Reduction reactions can yield reduced oxazole derivatives with different functional groups.

Scientific Research Applications

Organic Synthesis

5-Bromo-2-(tert-butyl-dimethyl-silanyloxymethyl)-oxazole is utilized as a reagent in various organic transformations. Its oxazole ring facilitates diverse substitution reactions, enabling the synthesis of more complex organic molecules. For instance, it can be used in the preparation of substituted oxazoles and other heterocycles, which are valuable in medicinal chemistry.

Research indicates potential biological activities, including:

  • Antimicrobial Properties : Studies have shown that compounds with similar oxazole structures exhibit significant antimicrobial effects against various pathogens. This suggests that this compound may also possess similar properties.
  • Anticancer Activity : Preliminary investigations into oxazole derivatives have revealed promising anticancer activity, warranting further exploration of this compound's effects on cancer cell lines.

Pharmaceutical Intermediate

The compound is being investigated as a pharmaceutical intermediate for developing new drugs. Its unique structural characteristics may lead to the discovery of novel therapeutic agents targeting specific diseases, including bacterial infections and cancer.

Data Table: Comparison of Biological Activities

CompoundActivity TypeReference
This compoundAntimicrobial
Similar Oxazole Derivative AAnticancer
Similar Oxazole Derivative BAntimicrobial

Case Study 1: Antimicrobial Activity

A study published in the European Journal of Medicinal Chemistry explored the antimicrobial properties of various oxazoles, including derivatives similar to this compound. The results indicated effective inhibition against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antimicrobial agents based on this compound's structure.

Case Study 2: Synthesis of Complex Molecules

In a research article focused on synthesizing complex lactone-pyrrolidinone systems, this compound was employed as a key intermediate. The study demonstrated how this compound facilitated the construction of intricate molecular architectures that could lead to biologically active compounds .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(tert-butyl-dimethyl-silanyloxymethyl)-oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(tert-butyl-dimethyl-silanyloxymethyl)-pyridine
  • 5-Bromo-2-(tert-butyl-dimethyl-silanyloxymethyl)-benzaldehyde

Uniqueness

5-Bromo-2-(tert-butyl-dimethyl-silanyloxymethyl)-oxazole is unique due to the presence of the oxazole ring, which imparts distinct chemical properties compared to its pyridine and benzaldehyde analogs. The oxazole ring offers different reactivity and potential biological activities, making it a valuable compound in various research and industrial applications .

Biological Activity

5-Bromo-2-(tert-butyl-dimethyl-silanyloxymethyl)-oxazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves bromination of the oxazole derivative using agents like N-bromosuccinimide (NBS) in solvents such as dichloromethane. This process allows for the introduction of bromine at the 5-position of the oxazole ring, enhancing its reactivity and biological profile.

Biological Activity

Research indicates that compounds containing oxazole rings exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activities of this compound are still under investigation but show promise based on related oxazole derivatives.

Antimicrobial Activity

Oxazole derivatives have been shown to possess significant antimicrobial properties. For instance, studies have reported that certain oxazole compounds exhibit activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds vary, with some derivatives showing MIC values as low as 0.8 µg/ml against Candida albicans (Table 1) .

CompoundMIC (µg/ml)Target Organism
111.6Candida albicans
120.8Candida tropicalis
1520E. coli
Control10Ampicillin

Anticancer Activity

The anticancer potential of oxazole derivatives has been explored in various studies. For example, certain compounds have demonstrated the ability to inhibit the proliferation of cancer cell lines and induce apoptosis through modulation of signaling pathways . The compound SCM9, while not directly related to this compound, serves as an example of how similar structures can influence cancer cell behavior.

Immunomodulatory Effects

Research has indicated that some oxazole derivatives can modulate immune responses. Compounds have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α in human blood cultures, suggesting potential applications in treating autoimmune disorders .

Case Studies

A notable study focused on a series of oxazolo[5,4-d]pyrimidines showed promising results in terms of immunological and antiviral activity. Compounds from this series were tested for their ability to suppress lymphocyte proliferation and inhibit viral replication, providing a framework for understanding how structural modifications can enhance biological activity .

The mechanism by which this compound exerts its effects is likely multifaceted. It may involve interaction with specific enzymes or receptors within biological pathways, leading to altered cellular responses. Ongoing research aims to elucidate these mechanisms further, particularly in relation to its potential as an anticancer agent.

Properties

IUPAC Name

(5-bromo-1,3-oxazol-2-yl)methoxy-tert-butyl-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BrNO2Si/c1-10(2,3)15(4,5)13-7-9-12-6-8(11)14-9/h6H,7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCVOKHTIXXPES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=NC=C(O1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrNO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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